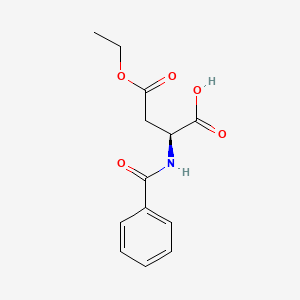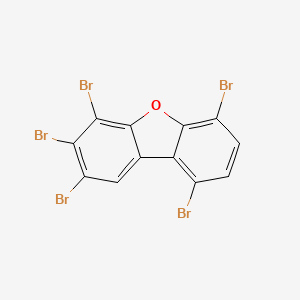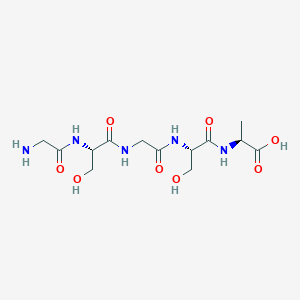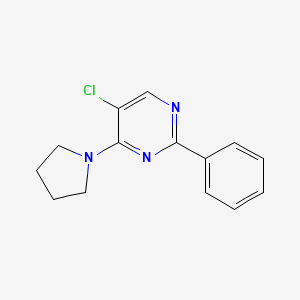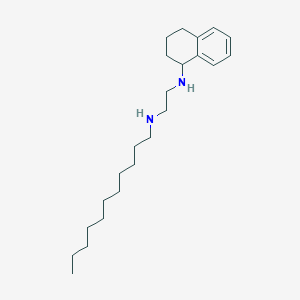![molecular formula C19H12ClN3S B14218875 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- CAS No. 824968-41-4](/img/structure/B14218875.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines a pyrazoloisoquinoline core with a chlorobenzo[b]thienyl and methyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like potassium carbonate or potassium phosphate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yields and reducing production costs. Current methods involve batch processing under controlled conditions to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), bases (e.g., sodium hydride, potassium carbonate), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . These interactions result in the suppression of nitric oxide production and the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-c]isoquinolin-1-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[5,1-a]isoquinolines: These derivatives are synthesized using copper-catalyzed reactions and have distinct chemical properties.
5-Ethynyl-1H-pyrazolo[3,4-b]pyridine: This compound features an ethynyl group and exhibits unique reactivity compared to the parent compound.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
824968-41-4 |
|---|---|
Formule moléculaire |
C19H12ClN3S |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
5-(3-chloro-1-benzothiophen-2-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H12ClN3S/c1-10-16-17(23-22-10)11-6-2-3-7-12(11)18(21-16)19-15(20)13-8-4-5-9-14(13)24-19/h2-9H,1H3,(H,22,23) |
Clé InChI |
PYYYKLCEUATAMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C5=CC=CC=C5S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)
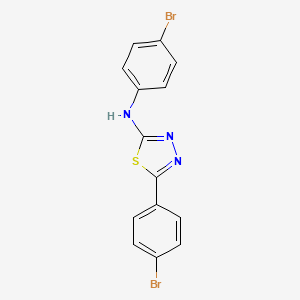
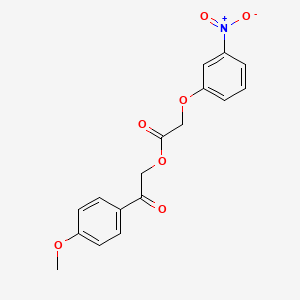
![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
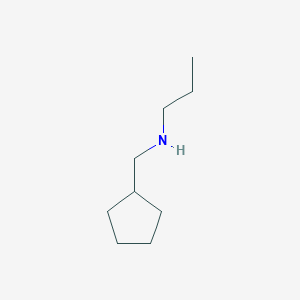
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
